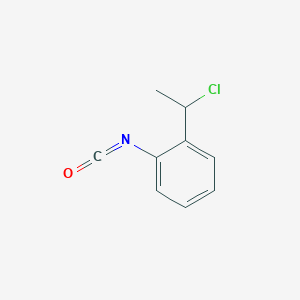
2-(1-Chloroethyl)phenylisocyanate, 80%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Chloroethyl)phenylisocyanate, 80% (2-CEPIC) is an organochlorine compound that is used in various scientific research applications. It is a colorless liquid with a pungent odor and is soluble in both water and organic solvents. It is commonly used as a reagent in organic synthesis and as an intermediate in the manufacture of pharmaceuticals and dyes. 2-CEPIC is a highly reactive compound and has been used to study biochemical and physiological effects in various organisms.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-(1-Chloroethyl)phenylisocyanate involves the reaction of 2-phenylacetonitrile with thionyl chloride to form 2-chlorophenylacetonitrile, which is then reacted with ethylene oxide to form 2-(1-chloroethyl)phenylacetonitrile. This compound is then treated with phosgene to form the final product, 2-(1-Chloroethyl)phenylisocyanate.
Starting Materials
2-Phenylacetonitrile, Thionyl chloride, Ethylene oxide, Phosgene
Reaction
Step 1: 2-Phenylacetonitrile is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 2-chlorophenylacetonitrile., Step 2: 2-Chlorophenylacetonitrile is then reacted with ethylene oxide in the presence of a base such as sodium hydroxide to form 2-(1-chloroethyl)phenylacetonitrile., Step 3: 2-(1-Chloroethyl)phenylacetonitrile is then treated with phosgene in the presence of a base such as triethylamine to form the final product, 2-(1-Chloroethyl)phenylisocyanate.
Aplicaciones Científicas De Investigación
2-(1-Chloroethyl)phenylisocyanate, 80% has been used in a variety of scientific research applications. It has been used to study the effects of organochlorines on the nervous system, as well as to study the effects of environmental contaminants on the growth and development of aquatic organisms. Additionally, it has been used to study the effects of xenobiotics on the immune system, as well as to study the effects of pollutants on the reproductive system. 2-(1-Chloroethyl)phenylisocyanate, 80% has also been used in the synthesis of pharmaceuticals and dyes.
Mecanismo De Acción
2-(1-Chloroethyl)phenylisocyanate, 80% is a highly reactive compound and can interact with various biological molecules, including proteins, nucleic acids, and lipids. It can also interact with cell membranes and cause disruption of the cell membrane structure. Additionally, it can interact with DNA and cause mutations.
Efectos Bioquímicos Y Fisiológicos
2-(1-Chloroethyl)phenylisocyanate, 80% has been shown to have a variety of biochemical and physiological effects. It has been shown to cause disruption of the nervous system, leading to changes in behavior and increased sensitivity to stress. It has also been shown to cause disruption of the immune system, leading to increased susceptibility to infections. Additionally, it has been shown to cause disruption of the reproductive system, leading to changes in fertility and reproductive capacity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-Chloroethyl)phenylisocyanate, 80% is a highly reactive compound and can be used in various laboratory experiments. It is relatively inexpensive and can be easily synthesized in a laboratory setting. Additionally, it can be used in a variety of experiments, making it a useful tool for researchers. However, it is also a highly toxic compound and should be handled with caution.
Direcciones Futuras
In the future, 2-(1-Chloroethyl)phenylisocyanate, 80% could be used to study the effects of environmental pollutants on human health. Additionally, it could be used to study the effects of organochlorines on the nervous system and the immune system. It could also be used to study the effects of xenobiotics on the reproductive system. Additionally, it could be used to study the effects of pollutants on the growth and development of aquatic organisms. Finally, it could be used to synthesize pharmaceuticals and dyes.
Propiedades
IUPAC Name |
1-(1-chloroethyl)-2-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-7(10)8-4-2-3-5-9(8)11-6-12/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNLWTFTANOTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N=C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)phenylisocyanate, 80% | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



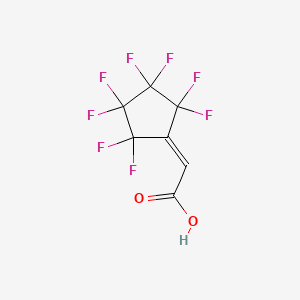
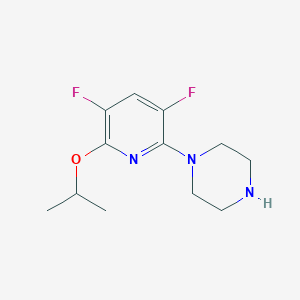
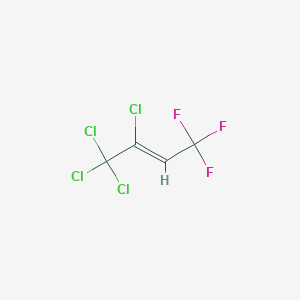
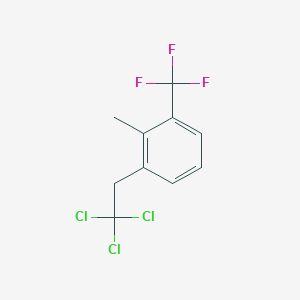
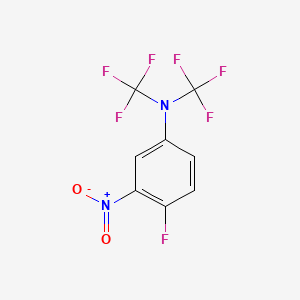
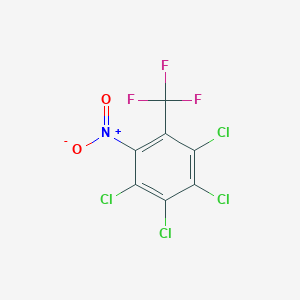
![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)

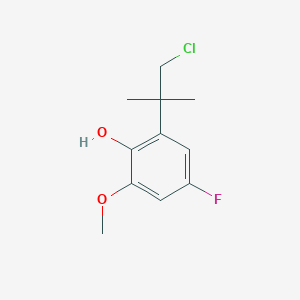

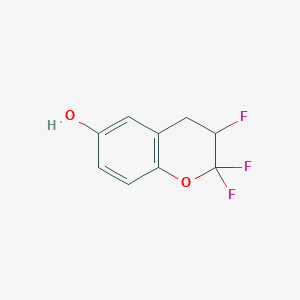
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)